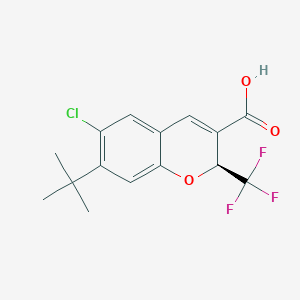

(2s)-7-Tert-Butyl-6-Chloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid

概要

説明

SC-75416は、選択的シクロオキシゲナーゼ-2(COX-2)阻害剤です。 これは、痛みと炎症の前臨床モデルにおいて有意な抗炎症および鎮痛活性を示してきたベンゾピラン(クロメン)誘導体です 。この化合物は当初、ファイザー社によって開発されました。 手術後炎症の治療における潜在的な用途のために .

準備方法

SC-75416の合成には、いくつかの段階が含まれます。 SC-75416の化学構造はC15H14ClF3O3であり、通常は室温で固体として存在します 。調製方法は、以下の手順を含みます。

ベンゾピランコアの形成: これは、適切な前駆体を制御された条件下で環化することによって行われます。

官能基の導入: トリフルオロメチル基とクロロ基は、ハロゲン化やトリフルオロメチル化などの特定の反応によって導入されます。

化学反応の分析

SC-75416は、以下を含む様々な化学反応を受けます。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行うことができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

これらの反応で使用される一般的な試薬と条件には、ジクロロメタンなどの有機溶媒、炭素上のパラジウムなどの触媒、反応速度と収率を最適化するための温度制御が含まれます。これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

SC-75416は、幅広い科学研究への応用を持っています。

化学: COX-2阻害剤の構造活性相関を研究するためのモデル化合物として使用されます。

生物学: SC-75416は、生物学的アッセイで使用され、COX-2酵素活性に対するその影響と潜在的な抗炎症作用を調べます。

医学: この化合物は、手術後痛や炎症などの病状の治療における潜在的な用途について研究されています.

産業: SC-75416は、製薬業界で、改善された効力と安全性プロファイルを持つ新しいCOX-2阻害剤の開発に使用されています.

科学的研究の応用

Biological Activities

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Applications in Medicinal Chemistry

- Drug Development : The unique structural features of this compound make it an attractive scaffold for the design of new therapeutic agents. Its ability to interact with biological targets can be exploited to develop drugs with enhanced efficacy and reduced side effects.

Material Science Applications

- Polymer Chemistry :

- Fluorescent Probes :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models. |

| Study 3 | Antimicrobial Properties | Exhibited activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent. |

作用機序

SC-75416は、プロ炎症性プロスタグランジンの産生に関与するCOX-2酵素を選択的に阻害することによって、その効果を発揮します。 COX-2の活性を阻害することにより、SC-75416はこれらの炎症性メディエーターの合成を減らし、痛みと炎症を軽減します 。関与する分子標的と経路には、COX-2酵素と、炎症と痛みの反応を仲介する下流のシグナル伝達経路が含まれます。

類似化合物との比較

SC-75416は、その特定の化学構造と薬物動態的特性により、COX-2阻害剤の中でユニークな存在です。類似の化合物には、以下が含まれます。

セレコキシブ: 痛みと炎症を治療するために使用される別の選択的COX-2阻害剤です。

ロフェコキシブ: 心血管系の副作用のために市場から撤退されたCOX-2阻害剤。

バルデコキシブ: 同様の作用機序を持つが、異なる薬物動態的プロファイルを持つ別のCOX-2阻害剤.

生物活性

(2S)-7-Tert-butyl-6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a compound that has gained attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromene have shown cytotoxic effects against multiple cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, such as the modulation of signaling cascades related to cell survival and death .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This activity suggests that it may be beneficial in treating diseases characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several chromene derivatives, including this compound. The results showed an IC50 value of approximately 15 µM against HeLa cells, indicating potent activity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Standard Chemotherapeutic | HeLa | 25 |

Study 2: Anti-inflammatory Activity

In another investigation, this compound was found to significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The reduction in cytokine levels was dose-dependent, highlighting its potential as an anti-inflammatory agent .

| Treatment | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 200 | 300 |

| Compound (10 µM) | 100 | 150 |

| Compound (20 µM) | 50 | 75 |

特性

CAS番号 |

215122-74-0 |

|---|---|

分子式 |

C15H14ClF3O3 |

分子量 |

334.72 g/mol |

IUPAC名 |

(2S)-7-tert-butyl-6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C15H14ClF3O3/c1-14(2,3)9-6-11-7(5-10(9)16)4-8(13(20)21)12(22-11)15(17,18)19/h4-6,12H,1-3H3,(H,20,21)/t12-/m0/s1 |

InChIキー |

QGCKNIAMHUUUDI-LBPRGKRZSA-N |

SMILES |

CC(C)(C)C1=C(C=C2C=C(C(OC2=C1)C(F)(F)F)C(=O)O)Cl |

異性体SMILES |

CC(C)(C)C1=C(C=C2C=C([C@H](OC2=C1)C(F)(F)F)C(=O)O)Cl |

正規SMILES |

CC(C)(C)C1=C(C=C2C=C(C(OC2=C1)C(F)(F)F)C(=O)O)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SC-75416; SC75416; SC 75416 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。